methyl 4-(N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)sulfamoyl)benzoate
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Overview
Description
Methyl 4-(N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)sulfamoyl)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is also known as TH-302 and is a prodrug that is activated under hypoxic conditions, making it an effective tool for cancer research.
Scientific Research Applications
Medicinal Chemistry and Drug Development
Thiophene derivatives have garnered interest as potential biologically active compounds. Researchers explore their use in drug development due to their diverse pharmacological properties. Some examples include:
- Anticancer Properties : Certain thiophene-based compounds exhibit anticancer activity .
- Anti-Inflammatory Effects : Thiophenes have demonstrated anti-inflammatory properties .
- Antimicrobial Activity : Thiophene derivatives show promise as antimicrobial agents .
- Antihypertensive Effects : Some thiophene-containing molecules exhibit antihypertensive properties .
Organic Electronics and Material Science
Thiophenes play a crucial role in organic electronics and material science:
- Organic Semiconductors : Thiophene-mediated molecules contribute to the development of organic semiconductors .
- Organic Field-Effect Transistors (OFETs) : Thiophene-containing compounds are used in OFETs .
- Organic Light-Emitting Diodes (OLEDs) : Researchers utilize thiophenes in the fabrication of OLEDs .
Corrosion Inhibition
Thiophene derivatives find applications as corrosion inhibitors in industrial chemistry . They help protect metals from degradation caused by environmental factors.
Other Fields
- Fungicidal Activity : While not directly related to the compound you mentioned, other thiophene derivatives have shown fungicidal activity against various pathogens .
- Computational Studies : Researchers have conducted density functional theory (DFT) studies on thiophene derivatives to understand their electronic properties and reactivity .
- Photophysical Properties : Some thiophene-containing compounds exhibit interesting photophysical properties, including energy transfer and emission characteristics .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the activity of tyrosine kinases , which play a crucial role in signal transduction pathways and control cellular activities such as cell growth and differentiation .
Mode of Action
Similar compounds have been found to bind to their target proteins through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . These interactions can lead to changes in the conformation of the target protein, potentially inhibiting its activity .
Biochemical Pathways
Inhibition of tyrosine kinases can affect multiple signaling pathways, leading to downstream effects such as inhibition of cell growth and proliferation .
Result of Action
Inhibition of tyrosine kinases can lead to a decrease in cell growth and proliferation, which could potentially be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
properties
IUPAC Name |
methyl 4-[(2-thiophen-3-ylpyridin-4-yl)methylsulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S2/c1-24-18(21)14-2-4-16(5-3-14)26(22,23)20-11-13-6-8-19-17(10-13)15-7-9-25-12-15/h2-10,12,20H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFENWGOARSXYQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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